cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 732252-10-7
Cat. No.: VC2280988
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732252-10-7 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (1R,3S)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
| Standard InChI Key | GBQHZBPGJTZDLC-NWDGAFQWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O |
| SMILES | CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with two key functional groups: a 4-methylbenzoyl group and a carboxylic acid moiety. The compound features a specific stereochemical arrangement where the substituents are positioned in a cis configuration relative to each other on the cyclopentane ring.
Basic Chemical Information
The compound is characterized by several identifiers and chemical properties, as summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 732252-10-7 |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (1R,3S)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
| Standard InChIKey | GBQHZBPGJTZDLC-NWDGAFQWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)[C@H]2CCC@HC(=O)O |
The compound contains three oxygen atoms - one in the ketone (benzoyl group) and two in the carboxylic acid moiety. The methylbenzoyl group consists of a benzene ring with a methyl group at the para position and a ketone functional group connecting it to the cyclopentane ring .
Stereochemistry
The stereochemical configuration of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is specifically defined as (1R,3S), indicating the absolute configuration at positions 1 and 3 of the cyclopentane ring. This stereochemical arrangement is crucial for its potential biological activity and chemical reactivity .
The cis configuration refers to the spatial arrangement where both the benzoyl and carboxylic acid groups are positioned on the same side of the cyclopentane ring plane. This configuration contrasts with the trans isomer, where the groups would be on opposite sides of the ring.
Physical and Chemical Properties
The physical and chemical properties of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid are primarily determined by its functional groups and molecular structure.
Chemical Reactivity
The chemical reactivity of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is primarily governed by its two functional groups:
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The carboxylic acid group can participate in typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
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The ketone (benzoyl) group can undergo:
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Reduction to secondary alcohols
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Nucleophilic addition reactions
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Wittig and related reactions for carbon-carbon bond formation
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The cyclopentane ring provides conformational rigidity to the molecule, which may influence the reactivity and spatial orientation of the functional groups, potentially affecting its interactions with biological targets or reactants.
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid.
Positional Isomers
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-47-3) is a positional isomer with the benzoyl group at position 2 rather than position 3 of the cyclopentane ring. While sharing the same molecular formula (C₁₄H₁₆O₃) and molecular weight (232.27 g/mol), the different spatial arrangement of the functional groups likely results in distinct chemical and potentially biological properties .
Substitution Variants
cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 732252-62-9) represents a variant where the methyl group on the benzoyl portion is replaced by a chlorine atom at the meta position. With a molecular formula of C₁₃H₁₃ClO₃ and molecular weight of 252.69 g/mol, this compound would be expected to display different electronic properties and potentially different reactivity patterns due to the electron-withdrawing nature of the chlorine substituent compared to the electron-donating methyl group .
The comparison of these structural analogs highlights how subtle changes in structure, such as positional isomerism or substituent variation, can potentially lead to significant differences in chemical and biological properties.
Comparative Data
The following table provides a comparative overview of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid and its structural analogs:
| Property | cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid |
|---|---|---|---|
| CAS Number | 732252-10-7 | 732253-47-3 | 732252-62-9 |
| Molecular Formula | C₁₄H₁₆O₃ | C₁₄H₁₆O₃ | C₁₃H₁₃ClO₃ |
| Molecular Weight | 232.27 g/mol | 232.27 g/mol | 252.69 g/mol |
| Benzoyl Position | 3-position | 2-position | 3-position |
| Benzene Substituent | 4-methyl | 4-methyl | 3-chloro |
| InChIKey | GBQHZBPGJTZDLC-NWDGAFQWSA-N | VWUABZLEGQFYQH-NWDGAFQWSA-N | SJQQKGZOUVTACR-VHSXEESVSA-N |
This comparative analysis reveals the subtle structural differences among these compounds, which may lead to distinct chemical behaviors and potential applications .
Research Status and Future Directions
Currently, research on cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid appears to be limited, with relatively few published studies specifically focusing on this compound. This represents an opportunity for further investigation in several areas.
Future Research Opportunities
Several promising directions for future research on cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid include:
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Development of efficient and stereoselective synthetic routes.
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Comprehensive characterization of physical and chemical properties.
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Investigation of potential biological activities, particularly in comparison with its structural analogs.
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Exploration of its utility as a building block in medicinal chemistry and organic synthesis.
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Structure-activity relationship studies to understand the impact of the specific stereochemistry on biological activity.
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